2,4-DIMETHYL-1,1'-BIPHENYL

Vue d'ensemble

Description

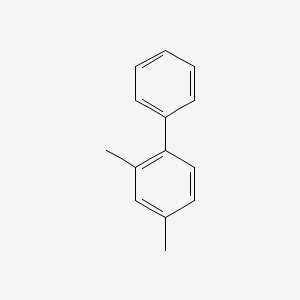

1,1’-Biphenyl, 2,4-dimethyl- is an organic compound with the molecular formula C14H14. It consists of two benzene rings connected by a single bond, with methyl groups attached to the 2nd and 4th positions of one of the benzene rings. This compound is also known by other names such as o,p’-Bitolyl and 2,4’-Dimethylbiphenyl .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2,4-dimethyl- can be synthesized through various methods. One common method involves the Grignard reaction, where (4-methylphenyl)magnesium bromide is reacted with thallium(I) bromide in anhydrous benzene under a nitrogen atmosphere. The reaction mixture is then refluxed, cooled, and filtered to obtain the desired product .

Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 2,4-dimethyl- typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process.

Analyse Des Réactions Chimiques

1,1’-Biphenyl, 2,4-dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of corresponding hydrocarbons.

Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene rings. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups into the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst

Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed:

Oxidation: Carboxylic acids, quinones

Reduction: Hydrocarbons

Substitution: Nitro compounds, sulfonic acids, halogenated biphenyls

Applications De Recherche Scientifique

Chemical Synthesis and Organic Chemistry

2,4-Dimethyl-1,1'-biphenyl serves as a crucial building block in organic synthesis. Its structure allows it to participate in electrophilic substitution reactions typical of biphenyl compounds. This property makes it valuable for creating complex organic molecules used in pharmaceuticals and agrochemicals.

Key Applications:

- Synthesis of Pharmaceuticals: The compound is utilized to produce various pharmaceutical intermediates due to its ability to undergo functionalization reactions.

- Agrochemical Production: It is also involved in the synthesis of pesticides and herbicides, contributing to agricultural chemistry.

Materials Science

The compound is significant in materials science, particularly in developing organic semiconductors and polymers.

Applications:

- Organic Light Emitting Diodes (OLEDs): this compound derivatives are used as emissive materials in OLEDs due to their favorable electronic properties.

- Liquid Crystal Displays (LCDs): The compound's derivatives are also employed in LCD technology as liquid crystal components.

| Material Type | Application | Properties |

|---|---|---|

| OLEDs | Emissive layers | High efficiency, good stability |

| LCDs | Liquid crystal components | Excellent optical properties |

Electronics and Photovoltaics

In the field of electronics, particularly photovoltaics, this compound is noted for its role in enhancing the performance of solar cells.

Applications:

- Hole Transport Layers: The compound is used to create hole transport layers in organic solar cells, improving charge mobility and overall efficiency.

- Polymer Solar Cells: It contributes to the development of low dielectric constant materials that enhance the performance of polymer solar cells.

Biological and Medicinal Applications

Research indicates that biphenyl derivatives exhibit various biological activities, making them suitable candidates for drug development.

Applications:

- Anticancer Agents: Some studies have reported that related biphenyl compounds show cytotoxic effects against cancer cell lines.

- Antimicrobial Properties: Biphenyl derivatives have been explored for their potential antimicrobial activities.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on K562 leukemia cells. The results indicated promising IC50 values demonstrating effective cytotoxicity against these cancer cells.

Case Study 2: OLED Development

Research into the use of this compound derivatives for OLED applications showed that these compounds could significantly enhance light emission efficiency while maintaining stability over time.

Mécanisme D'action

The mechanism of action of 1,1’-Biphenyl, 2,4-dimethyl- depends on its specific applicationFor example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes .

Comparaison Avec Des Composés Similaires

- 1,1’-Biphenyl, 2,2’-dimethyl-

- 1,1’-Biphenyl, 4,4’-dimethyl-

- 1,1’-Biphenyl, 2,3-dimethyl-

Uniqueness: The unique positioning of the methyl groups at the 2nd and 4th positions of one benzene ring in 1,1’-Biphenyl, 2,4-dimethyl- imparts distinct chemical and physical properties compared to its isomers. This specific arrangement can influence the compound’s reactivity, stability, and interactions with other molecules .

Activité Biologique

2,4-Dimethyl-1,1'-biphenyl (C₁₄H₁₄) is an organic compound characterized by a biphenyl structure with methyl groups at the 2 and 4 positions of one phenyl ring. This configuration contributes to its unique chemical properties and potential biological activities. The compound has garnered attention for its interactions with various molecular targets, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

This compound exhibits both hydrophobic and lipophilic characteristics due to its biphenyl backbone and methyl substituents, which influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Its binding affinity to these biological targets can modulate protein activity through competitive inhibition or allosteric modulation. Key areas of research include:

- Enzyme Inhibition : Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to suppress α-amylase activity, which is relevant in carbohydrate metabolism and diabetes management .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For example, synthesized derivatives have demonstrated significant anticancer properties against human lung cancer cell lines (A549) using the MTT assay .

- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. In vitro assays have shown potential in reducing inflammation markers by inhibiting relevant enzymes .

Anticancer Studies

A comparative study highlighted the cytotoxicity of various synthesized compounds related to this compound. The results are summarized in Table 1.

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Compound A | 2.5 ± 0.81 | Highest cytotoxicity |

| Compound B | 3.2 ± 1.1 | Comparable to Cisplatin |

| Compound C | 3.7 ± 1.0 | Moderate cytotoxicity |

| Compound D | 9.3 ± 1.7 | Lower efficacy |

These findings indicate that certain derivatives possess similar or enhanced efficacy compared to established chemotherapeutic agents like Cisplatin (IC50 = 2.43 ± 1.1 μM) .

Enzyme Interaction Studies

Research into the binding interactions of this compound with α-amylase revealed significant inhibition rates, suggesting its potential utility in developing anti-diabetic medications . The inhibition percentage was calculated using the following formula:

Pharmacokinetics and Toxicology

In silico studies employing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions indicate favorable pharmacokinetic properties for derivatives of this compound. Notably, these compounds exhibited low toxicity profiles in preliminary assessments .

Propriétés

IUPAC Name |

2,4-dimethyl-1-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-11-8-9-14(12(2)10-11)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPGJPKNKADBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196138 | |

| Record name | 1,1'-Biphenyl, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4433-10-7 | |

| Record name | 2,4-Dimethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIMETHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSH67QY9PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.